

# Aurintricarboxylic acid's biological activities and functions

Author: BenchChem Technical Support Team. Date: December 2025



**Aurin**tricarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound with a well-documented history as a potent inhibitor of a wide range of biological processes. Its primary mechanism of action involves the disruption of protein-nucleic acid interactions, leading to the inhibition of various enzymes and signaling pathways. This technical guide provides an in-depth overview of the multifaceted biological activities of ATA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential and biochemical applications of aurintricarboxylic acid.

### Introduction

**Aurin**tricarboxylic acid is a heterogeneous polymeric mixture that has been extensively utilized as a research tool to investigate cellular processes involving protein-nucleic acid binding.[1] Its ability to competitively inhibit the binding of nucleic acids to proteins makes it a powerful inhibitor of various enzymes, including DNA and RNA polymerases, topoisomerases, and



ribonucleases.[1][2] Beyond its fundamental role in molecular biology research, ATA has demonstrated a broad spectrum of biological activities, including antiviral, anticoagulant, anti-inflammatory, and anticancer properties. This guide delves into the core biological functions of ATA, providing detailed information on its inhibitory activities, its modulation of key signaling pathways, and the experimental methodologies used to characterize its effects.

## Quantitative Inhibitory Activities of Aurintricarboxylic Acid

The inhibitory potency of **aurin**tricarboxylic acid has been quantified against a variety of molecular targets. The following tables summarize the available half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), dissociation constant (Kd), and half-maximal effective dose (ED50) values for ATA against different enzymes, receptors, and biological processes.

Table 1: Enzyme and Receptor Inhibition by Aurintricarboxylic Acid



| Target                             | Organism<br>/System | IC50     | Ki    | Kd                | Assay<br>Type               | Referenc<br>e(s) |
|------------------------------------|---------------------|----------|-------|-------------------|-----------------------------|------------------|
| Topoisome<br>rase II               | Yeast               | ~75 nM   | -     | -                 | Relaxation<br>Assay         | [3]              |
| Topoisome<br>rase II               | In vitro            | < 0.2 μM | -     | -                 | -                           | [4]              |
| P2X1<br>Receptors<br>(rP2X1R)      | Rat                 | 8.6 nM   | -     | -                 | -                           | [5]              |
| P2X3<br>Receptors<br>(rP2X3R)      | Rat                 | 72.9 nM  | -     | -                 | -                           | [5]              |
| Cystathioni<br>ne-γ-lyase<br>(CSE) | -                   | 0.6 μΜ   | -     | -                 | -                           | [5]              |
| miRNA<br>function<br>modifier      | -                   | 0.47 μΜ  | -     | -                 | -                           | [5]              |
| SARS-<br>CoV-2<br>PLpro            | In vitro            | 30 μΜ    | 16 μΜ | -                 | Enzymatic<br>Assay          | [6]              |
| SARS-<br>CoV-2<br>RdRp             | In vitro            | 56 nM    | -     | -                 | RNA<br>Replication<br>Assay | [7]              |
| Phosphofru<br>ctokinase<br>(PFK)   | Rabbit<br>Liver     | 0.2 μΜ   | -     | -                 | -                           | [8]              |
| μ-calpain                          | -                   | 22 μΜ    | -     | -                 | -                           | [9]              |
| m-calpain                          | -                   | 10 μΜ    | -     | -                 | -                           | [9]              |
| Yeast<br>Ribosomes                 | Yeast               | -        | -     | 0.21 ± 0.02<br>μM | Fluorescen<br>ce            | [10]             |



## Foundational & Exploratory

Check Availability & Pricing

Anisotropy

Table 2: Antiviral and Anticoagulant Activities of Aurintricarboxylic Acid



| Activity                                                   | Virus/Syste<br>m                  | IC50/EC50          | ED50                | Assay Type                           | Reference(s |
|------------------------------------------------------------|-----------------------------------|--------------------|---------------------|--------------------------------------|-------------|
| Antiviral<br>(SARS-CoV-<br>2)                              | Vero E6 cells                     | 50 μΜ              | -                   | In vitro<br>Antiviral<br>Assay       | [6]         |
| Antiviral (Zika<br>Virus)                                  | Vero cells                        | 13.87 ± 1.09<br>μΜ | -                   | In vitro<br>Antiviral<br>Assay       | [11]        |
| Antiviral (Zika<br>Virus)                                  | A549 cells                        | 33.33 ± 1.13<br>μΜ | -                   | In vitro<br>Antiviral<br>Assay       | [11]        |
| Anticoagulant (Ristocetin- induced platelet agglutination) | Human<br>Platelets                | 60 ± 8.7<br>μg/ml  | -                   | Platelet<br>Agglutination<br>Assay   | [3]         |
| Antithromboti<br>c<br>(Arteriovenou<br>s shunt)            | Rats                              | -                  | 9.0 ± 1.6<br>mg/kg  | In vivo<br>Thrombosis<br>Model       | [3]         |
| Antithromboti<br>c (Venous<br>thrombosis)                  | Rats                              | -                  | 18.3 ± 2.0<br>mg/kg | In vivo<br>Thrombosis<br>Model       | [3]         |
| Antithromboti c (Disseminate d intravascular coagulation)  | Mice                              | -                  | 1.1 ± 0.15<br>mg/kg | In vivo<br>Thromboemb<br>olism Model | [3]         |
| Protein<br>Synthesis<br>Inhibition                         | Rabbit<br>Reticulocyte<br>Lysates | 17.6 μΜ            | -                   | In vitro<br>Translation<br>Assay     | [7]         |



## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of **aurin**tricarboxylic acid's biological activities.

## **Topoisomerase II Inhibition Assay (Relaxation Assay)**

This assay measures the ability of ATA to inhibit the catalytic activity of DNA topoisomerase II, which relaxes supercoiled DNA.[3][12]

#### Materials:

- Purified DNA topoisomerase II
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 μg/ml BSA)
- Aurintricarboxylic acid (ATA) solution at various concentrations
- Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
- Agarose gel (1%) in TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis apparatus and power supply
- UV transilluminator and imaging system

#### Protocol:

- Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 2  $\mu$ l of 10x topoisomerase II reaction buffer and 200 ng of supercoiled plasmid DNA.
- Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control and a no-enzyme control.



- Adjust the volume of each reaction to 18 μl with sterile distilled water.
- Initiate the reaction by adding 2  $\mu$ l of purified topoisomerase II enzyme (1-5 units).
- Incubate the reactions for 30 minutes at 37°C.
- Stop the reaction by adding 4 μl of stop solution/loading dye.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis until the DNA bands are well-separated.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition
  of topoisomerase II by ATA will result in a higher proportion of supercoiled DNA compared to
  the no-inhibitor control.

## **Antiviral Assay (SARS-CoV-2 Plaque Assay)**

This assay determines the antiviral activity of ATA against SARS-CoV-2 by measuring the reduction in viral plaque formation in cell culture.[6]

#### Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and penicillin/streptomycin
- Aurintricarboxylic acid (ATA) solution at various concentrations
- 96-well plates
- MTT reagent for cytotoxicity assay
- Plaque assay overlay (e.g., DMEM with 1% methylcellulose)



Crystal violet solution

#### Protocol:

- Cytotoxicity Assay: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Treat
  the cells with various concentrations of ATA for 48 hours. Perform an MTT assay to
  determine the non-toxic concentrations of ATA.
- Infection: Seed Vero E6 cells in a 96-well plate and grow to 80% confluency. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 2 hours.
- Treatment: After infection, remove the virus inoculum and add fresh medium containing various non-toxic concentrations of ATA. Include an untreated virus control.
- Plague Formation: Incubate the plates for 48-72 hours until viral plagues are visible.
- Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
- Quantification: Count the number of plaques in each well. The IC50 value is the concentration of ATA that reduces the number of plaques by 50% compared to the untreated control.

# Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the effect of ATA on protein synthesis using an in vitro translation system.

[7]

#### Materials:

- Rabbit reticulocyte lysate
- mRNA encoding a reporter protein (e.g., luciferase)
- Amino acid mixture (containing all amino acids except methionine)
- [35S]-Methionine



- Aurintricarboxylic acid (ATA) solution at various concentrations
- Reaction buffer
- TCA (trichloroacetic acid)
- Scintillation counter

#### Protocol:

- Set up reaction tubes on ice. Each reaction should contain rabbit reticulocyte lysate, reaction buffer, amino acid mixture without methionine, and [35S]-methionine.
- Add varying concentrations of ATA to the respective tubes. Include a no-inhibitor control.
- Add the reporter mRNA to initiate the translation reaction.
- Incubate the reactions at 30°C for 60-90 minutes.
- Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.
- Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.
- Filter the precipitated proteins onto glass fiber filters and wash with 5% TCA and then ethanol.
- Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of protein synthesis inhibition for each ATA concentration relative to the no-inhibitor control.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a substance of interest.[13][14]

#### Materials:



- Cell line of interest
- Complete cell culture medium
- Inducing agent for apoptosis (e.g., staurosporine as a positive control)
- Aurintricarboxylic acid (ATA) solution at various concentrations
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1x Annexin V binding buffer
- Flow cytometer

#### Protocol:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of ATA for the desired time period. Include untreated and positive controls.
- Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1x Annexin V binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the samples on a flow cytometer within one hour.
- Gate the cell populations based on their fluorescence:
  - Viable cells: Annexin V-negative, PI-negative



- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
- Necrotic cells: Annexin V-negative, PI-positive

## **Signaling Pathways and Experimental Workflows**

This section provides visual representations of signaling pathways modulated by **aurin**tricarboxylic acid and the workflows of key experimental assays using the DOT language for Graphviz.

## **Signaling Pathways**

**Aurin**tricarboxylic acid has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway, which is implicated in glioblastoma cell invasion and survival.[1][15]

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase II by aurintricarboxylic acid: implications for mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurintricarboxylic Acid: Inhibitor of Initiation of Protein Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurintricarboxylic acid is a potent inhibitor of phosphofructokinase PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topoisomerase Assays PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Aurintricarboxylic acid's biological activities and functions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147695#aurintricarboxylic-acid-s-biological-activities-and-functions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com